- Syntheses of Heterocycle-2,3-Fused Indoline and Azaindoline DerivativesSynlett, 2021, 32(10), 1034-1038,
Cas no 90481-77-9 (3-Bromo-1-(p-toluenesulfonyl)indole)

90481-77-9 structure
Nombre del producto:3-Bromo-1-(p-toluenesulfonyl)indole
Número CAS:90481-77-9
MF:C15H12BrNO2S
Megavatios:350.230281829834
MDL:MFCD09260442
CID:798385
PubChem ID:11210274
3-Bromo-1-(p-toluenesulfonyl)indole Propiedades químicas y físicas
Nombre e identificación
-
- 3-Bromo-1-tosyl-1H-indole
- 1H-Indole,3-bromo-1-[(4-methylphenyl)sulfonyl]-
- 3-bromo-1-(4-methylphenyl)sulfonylindole
- 3-Bromo-1-(p-toluenesulfonyl)indole
- 1H-Indole,3-bromo-1-[(4-methylphenyl)sulfonyl]
- 3-bromo-1-(4-toluenesulfonyl)indole
- 3-bromo-1-(toluene-4-sulfonyl)-1H-indole
- 3-bromo-1-tosylindole
- 3-Bromo-N-(p-toluenesulfonyl)indole
- 3-bromo-N-tosylindole
- 3-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole (ACI)
- CS-M3673
- DTXSID40458900
- 3-BROMO-1-[(4-METHYLPHENYL)SULFONYL]-1H-INDOLE
- VQWIINXTMHBRDW-UHFFFAOYSA-N
- AKOS015835805
- DB-128244
- SCHEMBL517434
- AB49974
- 3-BROMO-1-(4-METHYLBENZENESULFONYL)INDOLE
- MFCD09260442
- BS-23046
- 90481-77-9
-
- MDL: MFCD09260442
- Renchi: 1S/C15H12BrNO2S/c1-11-6-8-12(9-7-11)20(18,19)17-10-14(16)13-4-2-3-5-15(13)17/h2-10H,1H3
- Clave inchi: VQWIINXTMHBRDW-UHFFFAOYSA-N
- Sonrisas: O=S(N1C2C(=CC=CC=2)C(Br)=C1)(C1C=CC(C)=CC=1)=O
Atributos calculados
- Calidad precisa: 348.97700
- Masa isotópica única: 348.97721g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 20
- Cuenta de enlace giratorio: 2
- Complejidad: 439
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 4.3
- Superficie del Polo topológico: 47.4Ų
Propiedades experimentales
- Denso: 1.51
- Punto de ebullición: 502.8 °C at 760 mmHg
- Punto de inflamación: 257.9 °C
- PSA: 47.45000
- Logp: 5.03000
3-Bromo-1-(p-toluenesulfonyl)indole Información de Seguridad
3-Bromo-1-(p-toluenesulfonyl)indole Datos Aduaneros
- Código HS:2933990090
- Datos Aduaneros:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Bromo-1-(p-toluenesulfonyl)indole PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
TRC | B688463-100mg |
3-Bromo-1-(p-toluenesulfonyl)indole |
90481-77-9 | 100mg |
$ 64.00 | 2023-04-18 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1062009-1g |
3-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole |
90481-77-9 | 98% | 1g |
¥244.00 | 2024-04-26 | |
Chemenu | CM147240-5g |
3-bromo-1-tosyl-1H-indole |
90481-77-9 | 95%+ | 5g |
$*** | 2023-03-31 | |
Chemenu | CM147240-100g |
3-bromo-1-tosyl-1H-indole |
90481-77-9 | 95%+ | 100g |
$*** | 2023-03-31 | |
Chemenu | CM147240-25g |
3-bromo-1-tosyl-1H-indole |
90481-77-9 | 95% | 25g |
$223 | 2021-08-05 | |
abcr | AB273212-1 g |
3-Bromo-1-(p-toluenesulfonyl)indole; 95% |
90481-77-9 | 1 g |
€76.00 | 2023-07-20 | ||
A2B Chem LLC | AB64366-100g |
3-Bromo-1-(p-toluenesulfonyl)indole |
90481-77-9 | 98% | 100g |
$662.00 | 2024-05-20 | |
abcr | AB273212-1g |
3-Bromo-1-(p-toluenesulfonyl)indole, 95%; . |
90481-77-9 | 95% | 1g |
€76.00 | 2025-02-18 | |
A2B Chem LLC | AB64366-5g |
3-Bromo-1-(p-toluenesulfonyl)indole |
90481-77-9 | 98% | 5g |
$86.00 | 2024-05-20 | |
Crysdot LLC | CD11020724-5g |
3-Bromo-1-tosyl-1H-indole |
90481-77-9 | 95+% | 5g |
$68 | 2024-07-19 |
3-Bromo-1-(p-toluenesulfonyl)indole Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Trifluorotoluene ; 4 h, rt
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Tripotassium phosphate , Tetrabutylammonium tribromide Solvents: Acetonitrile ; 2 h, 100 °C
Referencia
- Transition-metal-free decarboxylative bromination of aromatic carboxylic acidsChemical Science, 2018, 9(15), 3860-3865,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Bromine Solvents: Dichloromethane ; 1 h, 0 °C
Referencia
- Synthesis and biological evaluation of novel C-indolylxylosides as sodium-dependent glucose co-transporter 2 inhibitorsEuropean Journal of Medicinal Chemistry, 2012, 55, 32-38,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 10 min, 0 °C
1.2 4 h, rt
1.3 Reagents: Water ; 0 °C
2.1 Reagents: Bromine Solvents: Dichloromethane ; 1 h, 0 °C
1.2 4 h, rt
1.3 Reagents: Water ; 0 °C
2.1 Reagents: Bromine Solvents: Dichloromethane ; 1 h, 0 °C
Referencia
- Synthesis and biological evaluation of novel C-indolylxylosides as sodium-dependent glucose co-transporter 2 inhibitorsEuropean Journal of Medicinal Chemistry, 2012, 55, 32-38,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Bromine Solvents: Dimethylformamide ; 0 °C; 30 min, 0 °C
1.2 Reagents: Sodium bicarbonate , Sodium bisulfite Solvents: Water ; 24 h, 0 °C
1.3 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Dichloromethane ; 0 °C; 4 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate , Sodium bisulfite Solvents: Water ; 24 h, 0 °C
1.3 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Dichloromethane ; 0 °C; 4 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water ; rt
Referencia
- Total synthesis of carbazomycin G by a thermal ring expansion/self-redox reaction cascadeEuropean Journal of Organic Chemistry, 2014, 2014(17), 3715-3718,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Catalysts: N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[2-(diphenylphosphinothioyl)phenyl]thioure… Solvents: Dibromomethane , Chloroform-d ; 20 min, rt
1.2 Reagents: 2-Methyl-2-butene ; rt
1.2 Reagents: 2-Methyl-2-butene ; rt
Referencia
- Total Synthesis of (+)-Hinckdentine A: Harnessing Noncovalent Interactions for Organocatalytic BrominationJACS Au, 2022, 2(4), 793-800,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Dimethyl sulfoxide , Lithium bromide Solvents: Acetic acid ; 8 h, rt → 100 °C
Referencia
- Hydrogen-Bond-Donor Solvents Enable Catalyst-Free (Radio)-Halogenation and Deuteration of OrganoboronsChemistry - A European Journal, 2021, 27(4), 1297-1300,
Métodos de producción 8
Condiciones de reacción
1.1 24 h, rt
Referencia
- 2-Hydroxyindoline-3-triethylammonium Bromide: A Reagent for Formal C3-Electrophilic Reactions of IndolesOrganic Letters, 2017, 19(16), 4275-4278,
3-Bromo-1-(p-toluenesulfonyl)indole Raw materials
- Boc-NH-PEG1-OH
- 1-[(4-methylphenyl)sulfonyl]-1H-indole-3-carboxylic acid
- Indole
- 1-(p-Toluenesulfonyl)indole
3-Bromo-1-(p-toluenesulfonyl)indole Preparation Products
3-Bromo-1-(p-toluenesulfonyl)indole Literatura relevante
-
1. Back matter
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
90481-77-9 (3-Bromo-1-(p-toluenesulfonyl)indole) Productos relacionados
- 891100-76-8(3-methoxy-N-{4-3-(thiophen-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylphenyl}benzamide)
- 2158500-16-2(2,4-dimethyl-6-(oxan-4-yl)piperidine)
- 2137731-40-7(8-Methyl-2-(propan-2-yl)-1,2,3,4-tetrahydroquinolin-3-ol)
- 2137596-29-1(Benzonitrile, 4-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]-)
- 167960-11-4(2-bromo-4-ethenyl-1-methylbenzene)
- 2097862-08-1(N-(2-{2,2'-bithiophene-5-yl}-2-hydroxyethyl)-1-benzothiophene-2-carboxamide)
- 90685-65-7(8-Methyl-1,7-naphthyridine)
- 1353979-67-5(4-Iodopiperidine hydrochloride)
- 1247174-33-9(2-hydroxy-2-(pyridin-4-yl)propanoic acid)
- 113282-37-4(Forchlorofenuron)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:90481-77-9)3-Bromo-1-(p-toluenesulfonyl)indole

Pureza:99%
Cantidad:100g
Precio ($):609.0